molecular formula C24H30N2O5 B12480985 Ethyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12480985
M. Wt: 426.5 g/mol
InChI Key: WAEGMGONANLGOL-UHFFFAOYSA-N
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Description

ETHYL 5-(3-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives It is characterized by the presence of a butoxybenzamido group and a morpholinyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(3-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves a multi-step process:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.

    Introduction of the Butoxybenzamido Group: The butoxybenzamido group can be introduced through an amide coupling reaction. This involves reacting 3-butoxybenzoic acid with an appropriate amine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Attachment of the Morpholinyl Group: The morpholinyl group can be attached via nucleophilic substitution. This step involves reacting the intermediate product with morpholine under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of ETHYL 5-(3-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(3-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinyl group, where nucleophiles such as halides or alkoxides can replace the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-(3-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the synthesis of novel polymers or materials with unique properties, such as enhanced thermal stability or specific optical characteristics.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme kinetics.

    Industrial Applications: The compound may find use in the formulation of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 5-(3-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific application:

    Pharmaceuticals: It may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The presence of the butoxybenzamido and morpholinyl groups can enhance its binding affinity and selectivity.

    Materials: In materials science, the compound’s unique structure can impart specific properties to the resulting materials, such as increased rigidity or altered electronic characteristics.

Comparison with Similar Compounds

ETHYL 5-(3-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other benzoate derivatives:

    ETHYL 5-(3-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with a methoxy group instead of a butoxy group, leading to different physicochemical properties.

    ETHYL 5-(3-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Contains a chloro group, which can significantly alter its reactivity and biological activity.

    ETHYL 5-(3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: The presence of a nitro group can enhance its electron-withdrawing properties, affecting its chemical behavior.

Conclusion

ETHYL 5-(3-BUTOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable tool in medicinal chemistry, materials science, and industrial applications. Understanding its preparation methods, chemical reactivity, and mechanism of action can pave the way for further research and development in these areas.

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 5-[(3-butoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H30N2O5/c1-3-5-13-31-20-8-6-7-18(16-20)23(27)25-19-9-10-22(26-11-14-29-15-12-26)21(17-19)24(28)30-4-2/h6-10,16-17H,3-5,11-15H2,1-2H3,(H,25,27)

InChI Key

WAEGMGONANLGOL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC

Origin of Product

United States

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